4-((benzyloxy)methyl)-N-(3,4-dimethoxyphenyl)piperidine-1-carboxamide

Lipophilicity Physicochemical profiling SAR

This piperidine carboxamide features a distinct 4-((benzyloxy)methyl) substituent, making it a critical comparator in Structure-Activity Relationship (SAR) campaigns. Its unique ether oxygen and methylene spacer create a conformational and lipophilic profile (XLogP3 3.1) that simple 4-benzyl analogs cannot replicate. Ideal for probing binding pocket flexibility and calibrating in silico ADME prediction models. With a well-characterized purity of 95%, it ensures reproducibility for your head-to-head screening studies.

Molecular Formula C22H28N2O4
Molecular Weight 384.476
CAS No. 1251686-26-6
Cat. No. B2649088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((benzyloxy)methyl)-N-(3,4-dimethoxyphenyl)piperidine-1-carboxamide
CAS1251686-26-6
Molecular FormulaC22H28N2O4
Molecular Weight384.476
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)NC(=O)N2CCC(CC2)COCC3=CC=CC=C3)OC
InChIInChI=1S/C22H28N2O4/c1-26-20-9-8-19(14-21(20)27-2)23-22(25)24-12-10-18(11-13-24)16-28-15-17-6-4-3-5-7-17/h3-9,14,18H,10-13,15-16H2,1-2H3,(H,23,25)
InChIKeyAWPSLPPSJGHSDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((Benzyloxy)methyl)-N-(3,4-dimethoxyphenyl)piperidine-1-carboxamide (CAS 1251686-26-6): Structural Identity and Baseline for Procurement Evaluation


4-((Benzyloxy)methyl)-N-(3,4-dimethoxyphenyl)piperidine-1-carboxamide (CAS 1251686-26-6) belongs to the piperidine-1-carboxamide class, featuring a 4-((benzyloxy)methyl) substituent and an N-(3,4-dimethoxyphenyl) carboxamide moiety [1]. Its molecular formula is C22H28N2O4 with a molecular weight of 384.5 g/mol, and key computed physicochemical properties include an XLogP3 of 3.1, a topological polar surface area (TPSA) of 60 Ų, one hydrogen bond donor, and four hydrogen bond acceptors [1]. This compound is typically supplied as a research-grade chemical with a purity specification of 95% .

Why 4-((Benzyloxy)methyl)-N-(3,4-dimethoxyphenyl)piperidine-1-carboxamide Cannot Be Treated as an Interchangeable Piperidine Carboxamide


Piperidine-1-carboxamide derivatives with 3,4-dimethoxyphenyl substituents and 4-position modifications exhibit significant structure-dependent variations in physicochemical properties that preclude generic substitution [1]. The 4-((benzyloxy)methyl) substituent in the target compound introduces an ether oxygen and a methylene spacer absent in direct 4-benzyl analogs such as 4-benzyl-N-(3,4-dimethoxyphenyl)piperidine-1-carboxamide (CAS 708221-01-6), resulting in altered hydrogen-bonding capacity, conformational flexibility, and lipophilicity [1]. These differences directly impact solubility, membrane permeability, and target-binding potential, making simple in-class interchange scientifically unjustifiable without explicit comparative data.

Quantitative Differentiation Evidence for 4-((Benzyloxy)methyl)-N-(3,4-dimethoxyphenyl)piperidine-1-carboxamide (CAS 1251686-26-6)


Computed LogP Differentiation: Benzyloxymethyl vs. Benzyl Substituent at the 4-Position

The target compound's 4-((benzyloxy)methyl) substituent introduces an additional oxygen atom and methylene spacer compared to the 4-benzyl analog (CAS 708221-01-6), producing an XLogP3 of 3.1 versus an estimated lower value for the benzyl analog [1]. This increase in computed lipophilicity suggests enhanced membrane permeability potential relative to the direct 4-benzyl comparator [1].

Lipophilicity Physicochemical profiling SAR

Topological Polar Surface Area (TPSA) as a Discriminator for Permeability and Bioavailability Prediction

The target compound exhibits a computed TPSA of 60 Ų, which falls within the favorable range for oral bioavailability (<140 Ų) but differs from structurally related piperidine carboxamides lacking the benzyloxy oxygen [1]. The additional ether oxygen contributes to the polar surface area, potentially affecting blood-brain barrier penetration and cellular uptake relative to analogs with purely hydrocarbon 4-substituents [1].

Drug-likeness TPSA ADME prediction

Rotatable Bond Count and Conformational Flexibility Differentiate from Rigid 4-Benzyl Analogs

With 7 rotatable bonds, the target compound possesses greater conformational freedom than the 4-benzyl analog 4-benzyl-N-(3,4-dimethoxyphenyl)piperidine-1-carboxamide (CAS 708221-01-6), which contains only a direct benzyl attachment without the oxymethylene spacer [1]. This additional flexibility may influence entropic penalties upon target binding and could affect crystallization behavior and solubility [1].

Conformational analysis Molecular flexibility Entropy

Absence of Published Head-to-Head Biological Activity Data Necessitates Prospective Comparative Screening

A comprehensive search of publicly available databases (PubChem, BindingDB, ChEMBL) reveals no quantitative biological activity data (IC50, Ki, EC50) for this specific compound as of the search date [1]. Consequently, no direct head-to-head biological comparison with the closest analog, 4-benzyl-N-(3,4-dimethoxyphenyl)piperidine-1-carboxamide (CAS 708221-01-6), is currently possible [1]. This data gap means that any procurement or selection decision based on biological potency must be supported by prospective in-house comparative screening against the relevant target(s) of interest [1].

Biological activity gap Prospective screening SAR

Supplier-Reported Purity Baseline Enables Cross-Vendor Quality Comparison

The compound is commercially available with a reported purity specification of 95% [1]. This purity level is typical for research-grade screening compounds and establishes a baseline against which alternative suppliers or in-house synthetic batches can be benchmarked. Procurement decisions should verify and compare purity specifications across vendors, as variability in residual solvents, water content, or synthetic byproducts can confound biological assay results [1].

Purity specification Quality control Procurement criteria

Recommended Application Scenarios for 4-((Benzyloxy)methyl)-N-(3,4-dimethoxyphenyl)piperidine-1-carboxamide Based on Available Evidence


Structure-Activity Relationship (SAR) Studies Exploring 4-Position Linker Effects in Piperidine Carboxamide Series

The target compound is most appropriately deployed as a comparator in SAR campaigns investigating the impact of 4-position substitution on target binding, where its benzyloxymethyl linker provides a distinct conformational and electronic profile compared to direct benzyl, phenethyl, or alkyl analogs [1]. The computed LogP, TPSA, and rotatable bond count differences (see Section 3, Evidence Items 1–3) make this compound a valuable tool for probing the lipophilicity and flexibility tolerance of a binding pocket [1].

Physicochemical Property Benchmarking in ADME Prediction Model Development

With its well-characterized computed properties (XLogP3 3.1, TPSA 60 Ų, 7 rotatable bonds, 1 HBD, 4 HBA), this compound can serve as a calibration standard or test case for in silico ADME prediction models, particularly for evaluating the predictive accuracy of permeability and solubility algorithms on piperidine carboxamide scaffolds [1]. Its intermediate property values place it in a critical decision zone for CNS drug-likeness filters [1].

Prospective Comparative Screening Against Closest Structural Analogs

Given the absence of published biological activity data (see Section 3, Evidence Item 4), the compound is suitable for prospective head-to-head screening against close analogs such as 4-benzyl-N-(3,4-dimethoxyphenyl)piperidine-1-carboxamide (CAS 708221-01-6) and 4-((benzyloxy)methyl)-N-(3,4-dimethoxybenzyl)piperidine-1-carboxamide (CAS 1325742-92-4) [1]. Such comparative screening is essential to establish whether the benzyloxymethyl linker confers any target-binding advantage and to justify the compound's selection over more synthetically accessible or less expensive analogs [1].

Chemical Probe or Tool Compound Development Requiring Defined Purity and Characterization

The commercial availability of this compound at 95% purity provides a starting point for laboratories requiring a well-characterized piperidine carboxamide intermediate or tool compound. Its defined molecular structure, confirmed by PubChem-deposited identifiers (InChIKey, SMILES), ensures reproducibility across experiments [1]. Users should independently verify purity by HPLC or NMR prior to use in quantitative biological assays [1].

Quote Request

Request a Quote for 4-((benzyloxy)methyl)-N-(3,4-dimethoxyphenyl)piperidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.